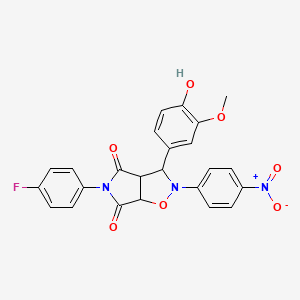
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, ethyl, and iodophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions: The cyclopropyl and ethyl groups are introduced through substitution reactions. For instance, cyclopropyl bromide and ethyl iodide can be used as alkylating agents.
Iodination: The iodophenyl group is introduced via an iodination reaction, often using iodine or iodinating reagents like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyclopropyl-4-ethyl-5-(4-bromophenyl)Pyrimidine
- 2-cyclopropyl-4-ethyl-5-(4-chlorophenyl)Pyrimidine
- 2-cyclopropyl-4-ethyl-5-(4-fluorophenyl)Pyrimidine
Uniqueness
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine is unique due to the presence of the iodophenyl group, which can participate in specific reactions like the Suzuki-Miyaura coupling. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Número CAS |
918422-46-5 |
|---|---|
Fórmula molecular |
C15H15IN2 |
Peso molecular |
350.20 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine |
InChI |
InChI=1S/C15H15IN2/c1-2-14-13(10-5-7-12(16)8-6-10)9-17-15(18-14)11-3-4-11/h5-9,11H,2-4H2,1H3 |
Clave InChI |
HCDDIYHFRUANRQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC=C1C2=CC=C(C=C2)I)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B12626764.png)
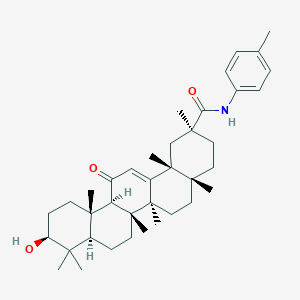
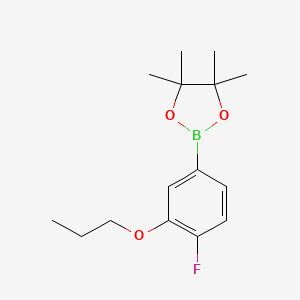
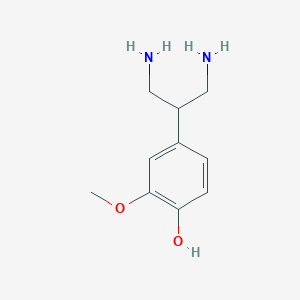
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)
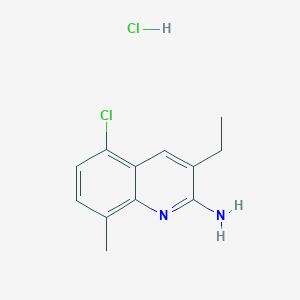

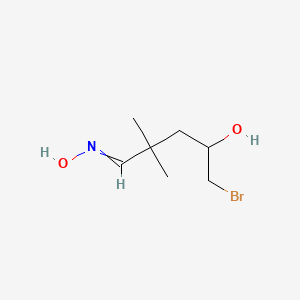
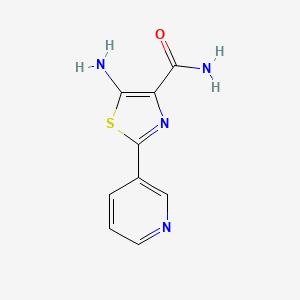
![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)
